Iodure de triméthylgermanium

Vue d'ensemble

Description

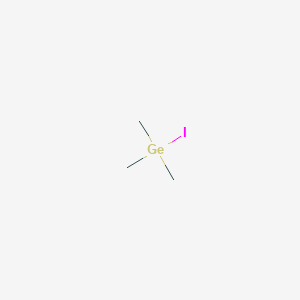

Trimethylgermanium iodide is an organogermanium compound with the chemical formula (CH₃)₃GeI. It is a colorless to pale yellow liquid that is primarily used in organic synthesis and material science. The compound is known for its unique properties, including its ability to act as a precursor for various germanium-containing compounds.

Applications De Recherche Scientifique

Trimethylgermanium iodide has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organogermanium compounds. It is also used in the study of germanium chemistry and its reactivity.

Material Science: Employed in the fabrication of germanium-containing materials, including semiconductors and optical materials.

Biology and Medicine: Investigated for its potential biological activity and therapeutic applications, although its use in medicine is still under research.

Industry: Utilized in the production of specialized materials and as a reagent in various industrial chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trimethylgermanium iodide can be synthesized through the reaction of trimethylgermanium chloride with sodium iodide in anhydrous acetone. The reaction is typically carried out under reflux conditions to ensure complete conversion:

(CH₃)₃GeCl + NaI → (CH₃)₃GeI + NaCl

Industrial Production Methods: In an industrial setting, the preparation of trimethylgermanium iodide may involve the use of larger-scale reactors and more efficient purification techniques. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled environments to prevent contamination.

Types of Reactions:

Substitution Reactions: Trimethylgermanium iodide can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form trimethylgermanium oxide or other higher oxidation state germanium compounds.

Reduction Reactions: Reduction of trimethylgermanium iodide can yield trimethylgermanium hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: Trimethylgermanium hydroxide, trimethylgermanium alkoxides, trimethylgermanium amines.

Oxidation: Trimethylgermanium oxide.

Reduction: Trimethylgermanium hydride.

Mécanisme D'action

The mechanism of action of trimethylgermanium iodide involves its ability to act as a source of germanium in various chemical reactions. The iodide ion can be readily displaced by nucleophiles, allowing the germanium atom to form new bonds with other atoms or groups. This reactivity is exploited in the synthesis of a wide range of germanium-containing compounds.

Comparaison Avec Des Composés Similaires

- Trimethylgermanium chloride (CH₃)₃GeCl

- Trimethylgermanium bromide (CH₃)₃GeBr

- Trimethylgermanium hydride (CH₃)₃GeH

Comparison:

- Reactivity: Trimethylgermanium iodide is more reactive in nucleophilic substitution reactions compared to its chloride and bromide counterparts due to the weaker Ge-I bond.

- Applications: While all trimethylgermanium compounds are used as precursors in organogermanium chemistry, the iodide variant is preferred in reactions requiring a more reactive germanium source.

- Stability: Trimethylgermanium iodide is less stable than its chloride and bromide analogs, making it more suitable for reactions where rapid reactivity is desired.

Trimethylgermanium iodide stands out due to its high reactivity and versatility in various chemical processes, making it a valuable compound in both research and industrial applications.

Activité Biologique

Trimethylgermanium iodide (TMGI), a compound with the formula CHGeI, is an organogermanium compound that has garnered interest due to its potential applications in materials science and organic synthesis. Its unique chemical properties, including volatility and reactivity, make it a useful precursor for synthesizing various germanium-containing materials. However, understanding its biological activity is crucial for assessing its safety and potential applications in biomedical fields.

TMGI is a colorless liquid at room temperature, characterized by a tetrahedral molecular structure where a central germanium atom is bonded to three methyl groups and one iodine atom. The compound can be synthesized through the reaction of trimethylgermane with hydrogen iodide:

Additionally, TMGI can undergo hydrolysis in the presence of water, leading to the formation of trimethylgermane oxide and hydroiodic acid:

Biological Activity and Toxicity

The biological activity of TMGI has not been extensively documented; however, several studies indicate potential health hazards associated with its use. The compound is classified as harmful upon skin contact and ingestion, causing burns and irritation to the eyes and respiratory tract .

Toxicological Data

- Eye Contact : Causes burns.

- Skin Contact : Harmful if absorbed; causes burns.

- Inhalation : May lead to severe respiratory issues, including chemical pneumonitis and pulmonary edema.

- Ingestion : Harmful; may cause gastrointestinal tract burns .

Case Studies and Research Findings

- Cytotoxicity Studies : In research examining the cytotoxic effects of organogermanium compounds, TMGI was tested against various cancer cell lines. The results indicated that TMGI exhibits significant cytotoxicity against breast adenocarcinoma (MDA-MB-231) and osteosarcoma (MG-63) cells, suggesting potential applications in cancer therapy .

- Developmental Toxicity : Similar organogermanium compounds have raised concerns regarding developmental toxicity in animal studies. Although specific data on TMGI is limited, the structural similarity to other organometallic compounds suggests a potential risk for developmental effects .

Summary of Biological Activity

The biological activity of Trimethylgermanium iodide can be summarized as follows:

| Activity | Effect |

|---|---|

| Cytotoxicity | Significant against cancer cell lines |

| Skin Absorption | Harmful; causes burns |

| Eye Irritation | Causes burns |

| Respiratory Effects | Potentially severe; may cause chemical pneumonitis |

Propriétés

IUPAC Name |

iodo(trimethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9GeI/c1-4(2,3)5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLWSIOBXYVXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9GeI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370138 | |

| Record name | Trimethylgermanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-38-2 | |

| Record name | Trimethylgermanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylgermanium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.